(2R,3R)-2-phenylpiperidin-3-amine
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Overview
Description
Synthesis Analysis
Synthesis analysis involves retrosynthetic analysis, which is a technique for planning an organic synthesis by transforming a complex target molecule into simpler precursor structures .Molecular Structure Analysis
Molecular structure analysis involves determining the positions of atoms within a molecule and the bonds between them. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the mechanism of its reactions and identifying the products formed .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, optical activity, and reactivity .Scientific Research Applications
An efficient method for the N-heterocyclization of primary amines with diols catalyzed by a CpIr complex was developed, including the asymmetric synthesis of (S)-2-phenylpiperidine (Fujita, Fujii, & Yamaguchi, 2004).
A study on enantiomerically pure (2S,3S)-2,3-epoxy-3-phenylpropanol anchored to Merrifield resins used for stereospecific ring-opening with secondary amines, leading to (2R,3R)-3-(dialkylamino)-2-hydroxy-3-phenylpropoxy resin ethers, was conducted (Vidal‐Ferran et al., 1998).
The stereoselective syntheses of (2S,3S)-3-hydroxypipecolic acid and (2R,3S)-2-hydroxymethylpiperidin-3-ol were achieved, highlighting key steps in the synthesis process (Kim, Ji, & Jung, 2006).
The synthesis of enantiopure (3S,5S)- and (3R,5R)-4-amino-3,5-dihydroxypiperidines from aminodiepoxides derived from serine, with total regioselectivity and high yields, was described (Concellón, Rivero, Rodríguez‐Solla, Concellón, Espana, García‐Granda, & Díaz, 2008).
A study on the synthesis of phenylpiperidine derivatives for their potential anti-inflammatory applications was conducted (Hicks, Smith, Williamson, & Day, 1979).
Safety And Hazards
properties
IUPAC Name |
(2R,3R)-2-phenylpiperidin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c12-10-7-4-8-13-11(10)9-5-2-1-3-6-9/h1-3,5-6,10-11,13H,4,7-8,12H2/t10-,11-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFMAFYNUQDLPBP-GHMZBOCLSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(NC1)C2=CC=CC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H](NC1)C2=CC=CC=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R)-2-phenylpiperidin-3-amine |
Citations
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